Cas no 56289-56-6 (2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)-)

2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)- structure
56289-56-6 structure
Product Name:2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)-
CAS No:56289-56-6
MF:C12H12O2
MW:188.222483634949
CID:349296
PubChem ID:641423
Update Time:2025-04-19

2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)-
    • (E)-3-phenyl-acrylic acid allyl ester
    • CHEBI:191535
    • 1866-31-5
    • Propenyl cinnamate
    • J-011992
    • prop-2-enyl (E)-3-phenylprop-2-enoate
    • N8149Z51V9
    • WLN: 1U2OV1U1R
    • Allyl (E)-3-phenylprop-2-enoate
    • Allyl cinnamate, >=99%
    • 56289-56-6
    • NSC20972
    • DS-6431
    • Vinyl carbinyl cinnamate
    • 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester
    • AKOS015894422
    • KCMITHMNVLRGJU-CMDGGOBGSA-N
    • 2-Propenoic acid, 3-phenyl-, 2-propenyl ester
    • CINNAMIC ACID, ALLYL ESTER
    • Cinnamic Acid Allyl Ester
    • NSC-20972
    • Allylester kyseliny skoricove [Czech]
    • Allyl cinnamate, United States Pharmacopeia (USP) Reference Standard
    • CS-W016797
    • ALLYL CINNAMATE [FHFI]
    • EINECS 217-477-8
    • ALLYL .BETA.-PHENYLACRYLATE
    • 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)-
    • InChI=1/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8
    • 2-Propen-1-yl 3-phenyl-2-propenoate
    • Allyl cinnamate
    • NS00011939
    • FEMA No. 2022
    • NSC 20972
    • MFCD00026105
    • trans-Allyl cinnamate
    • trans-Allylcinnamate
    • LS-14063
    • Allyl 3-phenylacrylate
    • Allyl 3-phenyl-2-propenoate
    • BAA86631
    • trans-cinnamic acid allyl ester
    • Allyl beta-phenylacrylate
    • SCHEMBL45456
    • Allylester kyseliny skoricove
    • Allyl cinnamate, analytical standard
    • CHEMBL2268886
    • Allyl Cinnamate (stabilized with TBC)
    • UNII-N8149Z51V9
    • AI3-02313
    • ALLYLCINNAMATE
    • 2-Propenyl 3-phenyl-2-propenoate
    • Q27284688
    • DTXSID301021113
    • MDL: MFCD00026105
    • Inchi: 1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
    • InChI Key: KCMITHMNVLRGJU-CMDGGOBGSA-N
    • SMILES: O(C(/C=C/C1C=CC=CC=1)=O)CC=C

Computed Properties

  • Exact Mass: 188.08376
  • Monoisotopic Mass: 188.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
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